(2Z,5E)-5-(2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. One common method includes:
Condensation Reaction: Reacting 2-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form the Schiff base.
Cyclization: The Schiff base is then cyclized with thioglycolic acid under reflux conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:
Uniqueness
- The presence of the methoxy group in (2Z,5E)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-22-13-8-6-12(7-9-13)18-17-19-16(21)15(23-17)10-11-4-2-3-5-14(11)20/h2-10,20H,1H3,(H,18,19,21)/b15-10+ |
InChI Key |
OEVYWWNSVBNLJA-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3O)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3O)S2 |
Origin of Product |
United States |
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